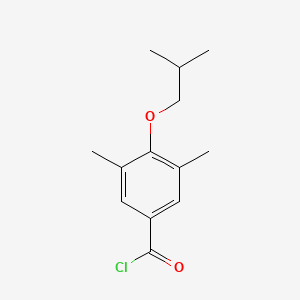

4-iso-Butoxy-3,5-dimethylbenzoyl chloride

Description

4-iso-Butoxy-3,5-dimethylbenzoyl chloride is an acyl chloride derivative of benzoic acid. Its structure is characterized by a central benzene (B151609) ring to which a chlorocarbonyl group is attached. The aromatic ring is further functionalized with an isobutoxy group at the para-position (position 4) and two methyl groups at the meta-positions (positions 3 and 5). While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant utility as a building block in various synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1443339-90-9 |

| Molecular Formula | C₁₃H₁₇ClO₂ |

| Molecular Weight | 240.73 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not reported, but expected to be high |

| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents |

The synthesis of this compound would likely proceed via a two-step process. The first step would involve the synthesis of the corresponding carboxylic acid, 4-iso-butoxy-3,5-dimethylbenzoic acid. This could be achieved through the Williamson ether synthesis by reacting 3,5-dimethyl-4-hydroxybenzoic acid with isobutyl bromide in the presence of a base. The subsequent step would involve the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry, commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A patent describing the synthesis of the related 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid and thionyl chloride details a staged reaction to produce a high-purity product. google.com

Substituted benzoyl chlorides are a cornerstone of organic synthesis, primarily acting as acylating agents. google.com The reactivity of the benzoyl chloride moiety is significantly influenced by the nature and position of the substituents on the aromatic ring. These substituents can alter the electrophilicity of the carbonyl carbon, thereby modulating the compound's reactivity towards nucleophiles.

The general reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form a new acyl compound. Common nucleophiles include alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation to form ketones). The high reactivity of benzoyl chlorides makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. learncbse.in

The isobutoxy and dimethyl groups on the aromatic ring of this compound have a pronounced effect on its reactivity and properties through a combination of electronic and steric effects.

Electronic Effects: The isobutoxy group, being an alkoxy group, is an electron-donating group through resonance. The oxygen atom's lone pairs can be delocalized into the aromatic pi-system, increasing the electron density of the ring. This electron-donating effect, however, can decrease the electrophilicity of the carbonyl carbon, potentially reducing its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride. Conversely, the two methyl groups at the meta positions are weak electron-donating groups through an inductive effect.

The combination of these electronic and steric factors makes this compound a potentially valuable reagent for specific synthetic challenges where modulated reactivity and steric control are required.

Given the limited specific research on this compound, there are several areas ripe for academic investigation:

Detailed Synthetic Studies: A thorough investigation into the optimal conditions for the synthesis of both the precursor acid and the final acyl chloride would be valuable. This could include exploring different bases and solvents for the etherification step and comparing various chlorinating agents for the final conversion.

Reactivity Profiling: A systematic study of its reactivity with a range of nucleophiles would provide a quantitative measure of the electronic and steric effects of the substituents. Comparing its reaction rates to those of other substituted benzoyl chlorides would offer deeper insights into its synthetic utility.

Application in Total Synthesis: The unique electronic and steric properties of this compound could be exploited in the total synthesis of complex natural products or in the development of novel pharmaceuticals or agrochemicals. For instance, it could be a key fragment in the synthesis of compounds where a sterically hindered acylation is a crucial step. A related compound, 3,5-dimethylbenzoyl chloride, is noted as an important intermediate in the production of pesticides like tebufenozide (B1682728) and methoxyfenozide. google.com

Polymer Chemistry: Substituted benzoyl chlorides can be used as monomers in the synthesis of specialty polymers. The isobutoxy and dimethyl groups could impart unique properties such as solubility, thermal stability, or optical characteristics to the resulting polymers.

Structure

3D Structure

Properties

CAS No. |

1443306-52-2 |

|---|---|

Molecular Formula |

C13H17ClO2 |

Molecular Weight |

240.72 g/mol |

IUPAC Name |

3,5-dimethyl-4-(2-methylpropoxy)benzoyl chloride |

InChI |

InChI=1S/C13H17ClO2/c1-8(2)7-16-12-9(3)5-11(13(14)15)6-10(12)4/h5-6,8H,7H2,1-4H3 |

InChI Key |

ZQHXKIHBXUFIDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)C)C)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iso Butoxy 3,5 Dimethylbenzoyl Chloride and Analogous Compounds

Precursor Synthesis: 4-iso-Butoxy-3,5-dimethylbenzoic Acid Derivatization

The most direct and common route to an acyl chloride is through the activation of the corresponding carboxylic acid. In this case, 4-iso-Butoxy-3,5-dimethylbenzoyl chloride is synthesized from its precursor, 4-iso-Butoxy-3,5-dimethylbenzoic acid. The conversion of the carboxylic acid's hydroxyl group into a good leaving group is the key step, which is typically achieved through chlorination.

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, with several classical reagents being widely employed. sci-hub.sersc.org Thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) are the most common reagents for this purpose. masterorganicchemistry.comchemguide.co.uk

Thionyl Chloride (SOCl₂): This is often the reagent of choice due to its volatility and the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification. chemguide.co.ukyoutube.com The reaction can be performed neat or in an inert solvent. rsc.org The mechanism involves the formation of a highly reactive chlorosulfite intermediate. libretexts.org While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction through the in situ formation of the Vilsmeier reagent, which is a more potent chlorinating agent. rsc.orgyoutube.com

Phosphorus Pentachloride (PCl₅): PCl₅ is a highly reactive solid that typically reacts with carboxylic acids at room temperature or with gentle warming. chemguide.co.ukyoutube.com The reaction produces the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride gas. chemguide.co.uk The vigor of the reaction and the formation of a non-gaseous byproduct (POCl₃), which must be separated by distillation, are its main drawbacks. chemguide.co.ukyoutube.com

Phosphorus Trichloride (PCl₃): PCl₃ is a liquid reagent that reacts less dramatically than PCl₅. chemguide.co.uk A key feature of using PCl₃ is its atom economy; one mole of PCl₃ can convert three moles of carboxylic acid into the corresponding acyl chloride. semanticscholar.orgresearchgate.net The primary byproduct is phosphorous acid (H₃PO₃), a non-toxic solid that can often be easily removed by filtration. semanticscholar.orgresearchgate.netstackexchange.com The reaction generally requires heating. researchgate.net

A comparative overview of these classical chlorinating agents is presented below.

| Reagent | Formula | Physical State | Stoichiometry (Acid:Reagent) | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Liquid | 1:1 | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.ukyoutube.com | Can require a catalyst (e.g., DMF) and heating. rsc.orgyoutube.com |

| Phosphorus Pentachloride | PCl₅ | Solid | 1:1 | POCl₃(l), HCl(g) | Highly reactive, often works at room temperature. chemguide.co.ukyoutube.com | Vigorous reaction; liquid byproduct (POCl₃) requires separation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Liquid | 3:1 | H₃PO₃(s) | High atom efficiency; non-toxic, easily filterable byproduct. semanticscholar.orgresearchgate.net | Generally requires heating; less reactive than PCl₅. researchgate.net |

While traditional chlorinating agents are effective, their harsh conditions can be incompatible with sensitive functional groups. This has driven the development of milder, alternative methods for activating carboxylic acids towards acyl chloride formation.

One innovative approach employs 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.orgorganic-chemistry.org This method proceeds via an aromatic cation-activated nucleophilic acyl substitution, rapidly generating acid chlorides under mild conditions. organic-chemistry.org The reaction avoids the generation of HCl, making it suitable for acid-sensitive substrates. organic-chemistry.org

Another mild technique utilizes chloro tropylium (B1234903) chloride, which activates carboxylic acids through the formation of a tropylium cation intermediate. organic-chemistry.org This allows for the rapid generation of acyl chlorides under very gentle reaction conditions. organic-chemistry.org Similarly, the combination of α,α-dichlorodiphenylmethane as the chlorinating agent and ferric chloride (FeCl₃) as a catalyst enables the conversion of carboxylic acids to their corresponding acyl chlorides in high yields under mild conditions. organic-chemistry.org These modern methods represent a significant advancement, offering greater functional group tolerance and expanding the toolkit for acyl chloride synthesis.

General Synthetic Routes for Substituted Benzoyl Chlorides

Beyond the direct chlorination of benzoic acids, other synthetic strategies are available for accessing substituted benzoyl chlorides, sometimes offering advantages in terms of starting material availability or regiocontrol.

The classic reagents discussed in section 2.1.1 are broadly applicable to a wide range of substituted benzoic acids. Reaction conditions are often optimized based on the electronic nature of the substituents on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the carbonyl oxygen, potentially accelerating the initial step of the reaction, while electron-withdrawing groups may necessitate more forcing conditions, such as higher temperatures or longer reaction times. researchgate.net The choice of solvent can also be critical; non-polar solvents are common, but for certain substrates, coordinating solvents might be used, although they can sometimes interfere with the chlorinating agent. researchgate.net For large-scale industrial preparations, factors such as cost, safety, and ease of work-up often favor thionyl chloride or phosphorus trichloride. youtube.comresearchgate.net

Catalytic methods offer pathways to benzoyl chlorides that can be more efficient and selective. A prominent alternative route is the chlorination of the corresponding benzaldehyde (B42025). google.com This reaction can be catalyzed by peroxide catalysts, such as benzoyl peroxide, or by exposure to ultraviolet (UV) light. google.com A process for preparing substituted benzoyl chlorides involves reacting the corresponding benzaldehyde with a chlorinating agent in the presence of a free-radical initiator. google.com

Another catalytic strategy involves the Friedel-Crafts acylation of an aromatic substrate. While this typically produces ketones, a variation using oxalyl chloride and aluminum chloride on a substituted benzene (B151609) can yield the corresponding benzoyl chloride. orgsyn.org This method is particularly useful for producing 4-alkylbenzoyl chlorides in good yields and free of positional isomers. orgsyn.org However, this approach is not suitable for aromatic systems containing strongly activating substituents like alkoxy groups, as they tend to favor the formation of ketone byproducts. orgsyn.org Clay-supported catalysts, such as montmorillonite (B579905) supporting ferric chloride (Envirocat EPZG), have also been shown to promote the Friedel-Crafts acylation of substituted benzenes with acyl chlorides under microwave irradiation, indicating the potential for solid-supported catalytic systems in these transformations. taylorandfrancis.com

| Method | Substrate | Reagent/Catalyst | Key Features |

| Radical Chlorination | Substituted Benzaldehyde | Cl₂ / Peroxide or UV light google.com | Alternative to carboxylic acid pathway. |

| Radical Chlorination | Substituted Benzaldehyde | Chlorinating agent / Free-radical initiator google.com | Provides access from aldehyde precursors. |

| Friedel-Crafts Acylation | Substituted Benzene | Oxalyl chloride / AlCl₃ orgsyn.org | Good for 4-alkylbenzoyl chlorides; regioselective. |

| Friedel-Crafts Acylation | Substituted Benzene | Benzoyl chloride / Clay-supported FeCl₃ taylorandfrancis.com | Heterogeneous catalysis, potential for microwave assistance. |

Regioselective Synthesis of Related Alkoxy- and Alkyl-Substituted Benzoyl Chlorides

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the placement of each substituent, a concept known as regioselectivity. The synthetic strategy must ensure the correct arrangement of the isobutoxy and two methyl groups around the benzene ring.

The synthesis of the precursor, 4-iso-butoxy-3,5-dimethylbenzoic acid, would likely start from a simpler, commercially available substituted phenol (B47542) or benzoic acid, such as 3,5-dimethyl-4-hydroxybenzoic acid. The isobutoxy group would be introduced via Williamson ether synthesis, an S_N2 reaction between the phenoxide and an isobutyl halide. The inherent symmetry of the 3,5-dimethyl substitution pattern simplifies the regiochemical outcome of this step.

For more complex substitution patterns, regioselectivity becomes a significant challenge. In Friedel-Crafts reactions, the directing effects of existing substituents are paramount. For instance, in the synthesis of 4-alkylbenzoyl chlorides from alkylbenzenes, the reaction with oxalyl chloride and aluminum chloride yields the para-substituted product with high selectivity, avoiding ortho isomers. orgsyn.org However, the presence of a strongly activating alkoxy group can complicate matters, often leading to undesired side reactions such as the formation of diaryl ketones. orgsyn.org

Advanced methods have been developed for the regioselective synthesis of complex substituted aromatic compounds. For example, the Buchwald–Hartwig amination followed by tandem catalytic reduction and oxidative cyclization has been used to create nonsymmetrically substituted 2,3,7,8-tetraalkoxyphenazines, demonstrating a high degree of regiocontrol. nih.gov While applied to a different heterocyclic system, the principles of building complex molecules through sequential, regioselective cross-coupling reactions are broadly applicable. Similarly, copper-catalyzed reactions of N-oxides with Grignard reagents have been shown to proceed with high regioselectivity to furnish 2-alkyl-substituted N-heterocycles. nih.gov These modern catalytic methods provide powerful tools for overcoming the regioselectivity challenges inherent in the synthesis of highly substituted aromatic compounds.

Reactivity and Mechanistic Studies of 4 Iso Butoxy 3,5 Dimethylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The reactivity of 4-iso-butoxy-3,5-dimethylbenzoyl chloride is primarily defined by nucleophilic acyl substitution, a class of reactions central to the chemistry of carboxylic acid derivatives. fiveable.me In these reactions, a nucleophile displaces the chloride leaving group, resulting in the formation of a new carbonyl compound. byjus.com The general transformation involves the substitution of the chloride by various nucleophiles, leading to the synthesis of esters, amides, and other derivatives. libretexts.org

Nucleophilic acyl substitution reactions proceed through a characteristic two-step mechanism known as the addition-elimination pathway. fiveable.memasterorganicchemistry.com This mechanism is distinct from the single-step SN2 reaction or the SN1 pathway involving a carbocation. masterorganicchemistry.com

The reaction commences with the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. khanacademy.org This carbon is partially positive due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. physicsandmathstutor.com This nucleophilic attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. khanacademy.orgyoutube.com This intermediate is a transient species, typically unstable and not isolable, where the central carbon atom is sp³ hybridized. youtube.comoregonstate.edu

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). masterorganicchemistry.comkhanacademy.org Simultaneously, the bond to the leaving group—in this case, the chloride ion—is broken, and it is expelled from the molecule. youtube.com The result is the formation of a new carbonyl compound where the nucleophile has replaced the leaving group. libretexts.org

The chloride ion is an excellent leaving group, which is a key factor in the high reactivity of acyl chlorides like this compound. libretexts.orgvaia.com The stability of the leaving group is crucial; a good leaving group is one that is a weak base. byjus.com The chloride ion, being the conjugate base of a strong acid (HCl), is very stable on its own and can readily accommodate the negative charge. byjus.comkhanacademy.org

This property significantly influences the kinetics of the reaction. The rate-determining step is typically the initial nucleophilic attack to form the tetrahedral intermediate. fiveable.me However, the facility of the second step, the elimination of the leaving group, is what sets acyl chlorides apart from other carboxylic acid derivatives. Because chloride is such a good leaving group, the energy barrier for the collapse of the tetrahedral intermediate to form the product is low. khanacademy.org This high propensity for the chloride to depart ensures that the equilibrium of the reaction lies far to the right, favoring product formation. masterorganicchemistry.com In contrast, groups like alkoxides or amides are much poorer leaving groups, making their parent derivatives less reactive. oregonstate.edu

The electrophilicity of the carbonyl carbon in this compound is modulated by the electronic effects of the substituents on the benzene (B151609) ring. These substituents—one iso-butoxy group and two methyl groups—influence the electron density at the reaction center.

iso-Butoxy Group: The oxygen atom of the iso-butoxy group is electron-withdrawing inductively but is a strong electron-donating group through resonance, where its lone pairs can delocalize into the benzene ring.

Methyl Groups: The two methyl groups at positions 3 and 5 are electron-donating through an inductive effect.

Acyl chlorides, including this compound, are among the most reactive of the carboxylic acid derivatives. libretexts.org This high reactivity stems from the combined inductive electron withdrawal by the chlorine and oxygen atoms and the excellent leaving group ability of the chloride ion. physicsandmathstutor.commsu.edu

A general hierarchy of reactivity for nucleophilic acyl substitution is widely established:

Reactivity Order of Carboxylic Acid Derivatives

| Compound Type | General Formula | Leaving Group | Reactivity |

|---|---|---|---|

| Acyl Chloride | R-CO-Cl | Cl⁻ | Most Reactive |

| Acid Anhydride (B1165640) | R-CO-O-CO-R' | R'COO⁻ | High |

| Ester | R-CO-OR' | R'O⁻ | Moderate |

| Carboxylic Acid | R-CO-OH | OH⁻ | Moderate |

This table illustrates the general reactivity trend. Data sourced from multiple chemical literature reviews. byjus.comlibretexts.org

Acyl chlorides react rapidly with a wide range of nucleophiles, often at room temperature and without the need for a catalyst. libretexts.orgcrunchchemistry.co.uk Acid anhydrides are the next most reactive. byjus.com Esters and carboxylic acids show intermediate reactivity, while amides are the least reactive, typically requiring harsh conditions like strong acid or base and heat to undergo substitution. libretexts.orgoregonstate.edu The dramatic difference in reactivity means that highly reactive derivatives like acyl chlorides can be readily converted into less reactive ones (e.g., esters, amides), but the reverse transformations are generally not feasible without intermediate steps. libretexts.orgmsu.edu

Reaction with Oxygen Nucleophiles: Esterification Pathways

One of the most common reactions of this compound is its reaction with alcohols to form esters, a process known as alcoholysis. libretexts.org Given the high reactivity of acyl chlorides, this reaction is typically rapid and efficient, proceeding readily at room temperature. crunchchemistry.co.ukchemistrysteps.com

The reaction follows the nucleophilic acyl substitution mechanism described previously, where the alcohol acts as the nucleophile. chemistrysteps.com The oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. youtube.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. youtube.com A final deprotonation step, often facilitated by a weak base like pyridine (B92270) or triethylamine (B128534) added to the reaction mixture, yields the final ester product and a protonated base. youtube.comchemistrysteps.com The base is used to neutralize the HCl gas that is produced as a byproduct. physicsandmathstutor.com

This method is a highly effective way to synthesize a variety of esters from this compound, as it can be performed with primary, secondary, and even tertiary alcohols. chemistrysteps.com

Synthesis of Acid Anhydrides via Carboxylate Salts

The reaction of this compound with a carboxylate salt, typically a sodium carboxylate, is a standard method for the preparation of mixed or symmetrical acid anhydrides. This nucleophilic acyl substitution reaction proceeds via the attack of the carboxylate anion on the electrophilic carbonyl carbon of the benzoyl chloride.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the acid anhydride with the elimination of a chloride ion. The presence of the bulky 3,5-dimethyl groups can sterically hinder the approach of the nucleophilic carboxylate, potentially requiring more forcing reaction conditions, such as elevated temperatures, compared to unhindered benzoyl chlorides.

A typical reaction for the formation of a mixed anhydride is shown below:

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Sodium carboxylate (R-COONa) | 4-iso-Butoxy-3,5-dimethylbenzoic R-carboxylic anhydride | Anhydrous aprotic solvent (e.g., THF, DCM), often with heating |

Table 1: Generalised Synthesis of Acid Anhydrides

Reaction with Nitrogen Nucleophiles: Amidation Pathways

This compound readily reacts with ammonia, primary amines, and secondary amines to form the corresponding amides. This reaction, known as aminolysis, is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the benzoyl chloride.

The reaction typically proceeds rapidly at room temperature. A base, such as pyridine or an excess of the amine reactant, is often used to neutralize the hydrogen chloride byproduct, which shifts the equilibrium towards the product side. The steric hindrance from the 3,5-dimethyl groups can influence the rate of reaction, particularly with bulky amines.

| Amine | Product | Relative Reactivity |

| Ammonia (NH₃) | 4-iso-Butoxy-3,5-dimethylbenzamide | High |

| Primary Amine (R-NH₂) | N-Alkyl-4-iso-butoxy-3,5-dimethylbenzamide | Moderate to High (depends on R) |

| Secondary Amine (R₂NH) | N,N-Dialkyl-4-iso-butoxy-3,5-dimethylbenzamide | Lower (highly dependent on R) |

Table 2: Aminolysis Reactivity of this compound

In peptide synthesis and related fields, benzoyl chlorides are used for the N-acylation of amino acids. This compound can be employed to introduce a lipophilic, sterically bulky protecting group onto the N-terminus of an amino acid or peptide. This reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the generated HCl. The isobutoxy group enhances the solubility of the resulting acylated amino acid in organic solvents.

The Schotten-Baumann reaction conditions are particularly well-suited for the benzoylation of amines and amino acids using this compound. This method involves reacting the benzoyl chloride with the amine in a two-phase system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous solution of a base (like sodium hydroxide). masterorganicchemistry.com The base neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. masterorganicchemistry.comsigmaaldrich.com This is especially useful for the acylation of water-soluble amino acids.

The general mechanism under Schotten-Baumann conditions is as follows:

The amine attacks the benzoyl chloride in the organic phase.

The resulting protonated amide and chloride ion are formed.

The HCl is neutralized by the base in the aqueous phase.

Friedel-Crafts Acylation Reactions for Ketone Synthesis

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions to synthesize aryl ketones. organic-chemistry.org This electrophilic aromatic substitution reaction involves the activation of the benzoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a resonance-stabilized acylium ion. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org This electrophile then attacks an electron-rich aromatic ring.

The presence of the electron-donating iso-butoxy group and the two methyl groups can influence the reactivity and regioselectivity of this reaction. While the electron-donating groups activate the benzoyl chloride for the formation of the acylium ion, the steric bulk might hinder the subsequent attack on the aromatic substrate.

| Aromatic Substrate | Lewis Acid Catalyst | Product |

| Benzene | AlCl₃ | (4-iso-Butoxy-3,5-dimethylphenyl)(phenyl)methanone |

| Toluene | AlCl₃ | (4-iso-Butoxy-3,5-dimethylphenyl)(p-tolyl)methanone (major isomer) |

| Anisole | AlCl₃ | (4-iso-Butoxy-3,5-dimethylphenyl)(4-methoxyphenyl)methanone (major isomer) |

Table 3: Representative Friedel-Crafts Acylation Reactions

Hydrolysis Reactions: Conversion to Carboxylic Acids

Like all acyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 4-iso-butoxy-3,5-dimethylbenzoic acid, and hydrochloric acid. This reaction is typically rapid and exothermic.

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then eliminates a chloride ion and deprotonates to yield the carboxylic acid. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group, with more hindered benzoyl chlorides generally hydrolyzing more slowly than their unhindered counterparts. The reaction is also catalyzed by both acid and base.

Other Significant Acylation Reactions

Further investigation into the reactivity of this compound reveals its utility in a range of other significant acylation reactions beyond the more common applications. These reactions are crucial for the synthesis of specialized molecules, including various esters and amides, which may serve as intermediates in the development of pharmaceuticals and other fine chemicals. The steric hindrance provided by the two methyl groups and the electronic influence of the iso-butoxy group on the benzoyl chloride moiety play a significant role in the regioselectivity and outcome of these transformations.

The acylation of various nucleophiles, such as substituted phenols and heterocyclic amines, using this compound has been explored. These reactions typically proceed under standard acylation conditions, often employing a base to activate the nucleophile or to scavenge the hydrogen chloride byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and purity of the resulting acylated products.

For instance, the reaction with substituted phenols leads to the formation of the corresponding aryl esters. The electronic nature of the substituents on the phenol (B47542) can influence the reaction rate, with electron-donating groups on the phenol generally accelerating the reaction. Similarly, N-acylation of heterocyclic amines with this compound provides the corresponding amides, which are important scaffolds in medicinal chemistry.

While specific, publicly documented examples of these reactions for this compound are not extensively reported in readily available literature, the general reactivity pattern of aroyl chlorides provides a strong basis for predicting their outcomes. The data presented in the following table is based on analogous reactions with structurally similar aroyl chlorides and serves to illustrate the expected reactivity and potential products.

Table 1: Representative Acylation Reactions

| Substrate | Reagent | Product | Reaction Type |

| Substituted Phenol | This compound | Aryl ester | O-Acylation |

| Heterocyclic Amine | This compound | N-acyl-heterocycle | N-Acylation |

The synthesis of these specialized esters and amides highlights the versatility of this compound as an acylating agent. The products of these reactions can be further elaborated to construct more complex molecular architectures, demonstrating the importance of this chemical in synthetic organic chemistry.

Applications of 4 Iso Butoxy 3,5 Dimethylbenzoyl Chloride in Complex Molecule Synthesis

Preparation of Novel Heterocyclic Systems

The reactivity of the acyl chloride group makes 4-iso-butoxy-3,5-dimethylbenzoyl chloride a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its role in the formation of benzoxazines, tetrahydroisoquinolines, and other related structures is of particular interest in medicinal and materials chemistry.

Synthesis of Benzoxazine (B1645224) Derivatives

While general methodologies for the synthesis of 1,4-benzoxazine derivatives are well-established, often involving the reaction of 2-aminophenols with α-haloketones or other electrophiles, specific examples detailing the use of this compound are not prominently featured in widely accessible scientific literature. The typical synthetic routes involve a condensation reaction to form the core heterocyclic structure. orgsyn.orgresearchgate.net The incorporation of the 4-iso-butoxy-3,5-dimethylbenzoyl moiety would likely proceed via acylation of a suitable benzoxazine precursor to introduce this specific substituent.

Formation of Tetrahydroisoquinolines and Related Nitrogen Heterocycles via Acylation

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure found in many natural products and pharmacologically active compounds. researchgate.net Acylation is a common strategy to modify the properties of the THIQ nucleus. The reaction of this compound with the secondary amine of the tetrahydroisoquinoline ring would yield the corresponding N-acylated derivative. This modification can significantly influence the biological activity and physical properties of the parent molecule. While various acylating agents have been employed in the synthesis of THIQ derivatives, specific studies focusing on this compound are not extensively documented in the surveyed literature. researchgate.netresearchgate.net

Development of Imidazo[2,1-a]isoindolones and Analogous Structures

The synthesis of complex fused heterocyclic systems like imidazo[2,1-a]isoindolones often involves multi-step reaction sequences. One reported approach involves the reaction of amino acid esters with sulfonyl chlorides, followed by alkylation and a cascade cyclization. researchgate.net Although this demonstrates a pathway to related structures, the direct application of this compound in the construction of the imidazo[2,1-a]isoindolone core is not described in the available search results.

Construction of 1,2,4,5-Tetrazine Derivatives

1,2,4,5-Tetrazines are a class of nitrogen-rich heterocycles with applications in bioorthogonal chemistry and energetic materials. Their synthesis typically involves the condensation of nitriles with hydrazine, followed by oxidation. nih.gov The substitution pattern on the tetrazine ring is crucial for its reactivity and stability. While a variety of substituents have been incorporated into tetrazine structures, the use of a 4-iso-butoxy-3,5-dimethylbenzoyl group, which would likely be introduced via a precursor carrying this moiety, is not explicitly detailed in the reviewed literature.

Derivatization for Advanced Materials and Chiral Chemistry

The unique substitution pattern of this compound also lends itself to applications in materials science and stereochemistry, particularly in the development of chiral selectors for chromatography.

Synthesis of Chiral Selectors and Auxiliaries from Isohexide Derivatives

Isohexides, such as isosorbide, are rigid, chiral diols derived from renewable resources. Their hydroxyl groups can be functionalized to create chiral stationary phases for high-performance liquid chromatography (HPLC). The esterification of isohexide with a chiral or pro-chiral acid chloride is a key step in this process. While the derivatization of polysaccharides like cellulose (B213188) and amylose (B160209) with 3,5-dimethylphenyl isocyanate is a known method for preparing chiral selectors, the specific use of this compound for the esterification of isohexide to create chiral selectors is not explicitly documented in the surveyed scientific reports.

Applications in Enantiodiscrimination Studies using NMR Spectroscopy

No information is available regarding the use of this compound as a chiral derivatizing agent for enantiodiscrimination studies using NMR spectroscopy.

Precursors for Polymeric Structures and Macromolecules

There is no available data or research to suggest that this compound has been utilized as a monomer or precursor for the synthesis of polymeric structures or macromolecules.

Contributions to Complex Natural Product Synthesis Strategies

A review of the literature did not reveal any instances where this compound has been employed as a reagent or building block in the total synthesis of complex natural products.

Advanced Characterization Methodologies in the Study of 4 Iso Butoxy 3,5 Dimethylbenzoyl Chloride and Its Derivatives

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 4-iso-butoxy-3,5-dimethylbenzoyl chloride and its reaction products. These techniques provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H-NMR and ¹³C-NMR are employed to provide a detailed picture of the molecular framework of this compound and its derivatives.

In the ¹H-NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, while the protons of the isobutoxy group and the methyl groups would be found in the upfield region. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, triplets) would provide information about the neighboring protons.

The ¹³C-NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride group would be expected to appear significantly downfield. The aromatic carbons, the carbons of the isobutoxy group, and the methyl carbons would each have characteristic chemical shifts. For instance, spectral data for the related compound, 3,5-dimethylbenzoyl chloride, is available and provides a reference for the expected chemical shifts of the aromatic and methyl carbons. nih.govchemicalbook.com

NMR spectroscopy is also a powerful tool for monitoring the progress of reactions involving this compound. By taking spectra of the reaction mixture at different time points, one can observe the disappearance of reactant signals and the appearance of product signals, allowing for the optimization of reaction conditions.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound This table is predictive and based on analogous structures and chemical shift theory. Actual experimental values may vary.

| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | ~7.5-7.8 (s, 2H) | ~130-135 |

| -OCH₂- (isobutoxy) | ~3.7-3.9 (d, 2H) | ~70-75 |

| -CH- (isobutoxy) | ~2.0-2.2 (m, 1H) | ~28-32 |

| -CH₃ (isobutoxy) | ~0.9-1.1 (d, 6H) | ~18-22 |

| Ar-CH₃ | ~2.3-2.5 (s, 6H) | ~20-25 |

| C=O | - | ~165-170 |

| Aromatic C-O | - | ~155-160 |

| Aromatic C-CH₃ | - | ~138-142 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride group, typically found in the region of 1750-1815 cm⁻¹. The presence of the ether linkage in the isobutoxy group would be indicated by a C-O stretching band around 1250-1050 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be observable. For the related compound 3,5-dimethylbenzoyl chloride, IR spectral data is available and confirms the characteristic carbonyl absorption. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide further structural information. For example, the loss of a chlorine atom or the isobutoxy group would result in characteristic fragment ions. This fragmentation data is invaluable for confirming the structure of the parent molecule and for identifying impurities or byproducts.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively assess the purity of a sample and to follow the course of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of products.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique. It is used to determine the purity of the final product with high accuracy. By developing a suitable HPLC method, one can separate the desired compound from any impurities and quantify their respective amounts. This is crucial for ensuring the quality of the synthesized material. Patents related to the synthesis of similar compounds, such as 3,5-dimethylbenzoyl chloride, often mention the use of chromatography to confirm the high purity of the product.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the empirical formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry to confirm the molecular formula.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Reactivity, Electronic Structure, and Acyl Chloride Polarization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-iso-butoxy-3,5-dimethylbenzoyl chloride, these calculations would elucidate the electronic landscape and its influence on reactivity.

The reactivity of benzoyl chlorides in reactions like Friedel-Crafts acylation is heavily influenced by the polarization of the acyl chloride group. The electron-donating or withdrawing nature of the substituents on the benzene (B151609) ring plays a crucial role. In the case of this compound, the two methyl groups at positions 3 and 5 are electron-donating through an inductive effect. The iso-butoxy group at the para position is also electron-donating due to resonance, where the oxygen's lone pair of electrons can delocalize into the aromatic ring.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can quantify these electronic effects. Key parameters that would be calculated include atomic charges, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map.

Table 1: Illustrative Calculated Electronic Properties for Substituted Benzoyl Chlorides (Hypothetical Data for this compound based on general principles)

| Property | Benzoyl Chloride (Reference) | This compound (Predicted Trend) | Rationale for Predicted Trend |

| Mulliken Charge on Carbonyl Carbon | +0.45 | Slightly less positive | Increased electron donation from isobutoxy and dimethyl groups. |

| HOMO-LUMO Gap (eV) | 5.2 | Slightly smaller | Electron-donating groups raise the HOMO energy. |

| Dipole Moment (Debye) | 3.5 | Larger | The asymmetrical iso-butoxy group would likely increase the overall dipole moment. |

Note: The values for this compound are predicted trends for illustrative purposes and are not based on published experimental or computational data for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The iso-butoxy group has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. This conformational flexibility can be important in reaction mechanisms, as it may affect how the molecule fits into the active site of a catalyst or interacts with a reactant.

Furthermore, MD simulations can model the behavior of this compound in different solvents, providing insights into solvation effects on reactivity. nih.gov The simulations can also be used to study aggregation and the formation of pre-nucleation clusters, which can be precursors to crystallization. researchgate.net

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms, including the prediction of reaction pathways and the characterization of transition states. rsc.org For reactions involving this compound, such as esterification or amidation, computational methods can be used to model the entire reaction coordinate.

The general mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate. libretexts.org Computational studies can determine the activation energies for the formation of this intermediate and its subsequent collapse to products. This information is critical for understanding the kinetics of the reaction.

For example, in a Friedel-Crafts acylation reaction, DFT calculations can be used to model the interaction of the benzoyl chloride with a Lewis acid catalyst, the formation of the acylium ion, and the subsequent electrophilic attack on an aromatic substrate. researchgate.netpearson.com The calculated energy barriers for different potential pathways can help predict the regioselectivity and stereoselectivity of the reaction.

Structure-Reactivity Relationship Analysis through Computational Modeling

By systematically modifying the structure of a molecule and calculating its properties, computational modeling can establish quantitative structure-reactivity relationships (QSRRs). For a series of substituted benzoyl chlorides, including this compound, computational analysis can correlate structural features with reactivity.

For instance, the rate of solvolysis of benzoyl chlorides is known to be sensitive to the electronic nature of the substituents. mdpi.com Computational models can quantify this relationship by correlating calculated parameters, such as the charge on the carbonyl carbon or the stability of the corresponding acylium ion, with experimentally observed reaction rates. These models can then be used to predict the reactivity of new, unstudied compounds.

Studies on other systems have shown that computational models can successfully predict reaction outcomes and provide a deeper understanding of the underlying physical organic principles. rsc.orgresearchgate.net

Theoretical Insights into Chiral Recognition Mechanisms

The concept of chiral recognition is crucial in many areas of chemistry, particularly in asymmetric synthesis and pharmacology. mdpi.comnih.gov While this compound is not chiral itself, it can react with chiral molecules. Theoretical studies can provide insights into how chiral reactants or catalysts might differentiate between the prochiral faces of the carbonyl group in the benzoyl chloride.

Computational modeling can be used to study the diastereomeric transition states that are formed when a chiral nucleophile attacks the acyl chloride. researchgate.net The energy difference between these transition states determines the enantioselectivity of the reaction. By analyzing the non-covalent interactions (such as hydrogen bonding, steric hindrance, and van der Waals forces) in the transition state structures, researchers can understand the origin of chiral recognition.

Recent studies have shown that even in the acylation of large biomolecules like RNA, the chirality of the acylating agent can have a profound effect on the reaction's selectivity and efficiency. nih.gov Computational modeling plays a key role in designing chiral reagents with enhanced selectivity.

Q & A

Q. What are the recommended safety protocols and handling practices for 4-iso-Butoxy-3,5-dimethylbenzoyl chloride in laboratory settings?

- Methodological Answer : Due to its acyl chloride reactivity, handle this compound under inert atmospheres (e.g., nitrogen) and in fume hoods. Use impermeable gloves (nitrile or neoprene), sealed goggles, and acid-resistant lab coats. Store in airtight containers with desiccants to prevent hydrolysis. In case of skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing . For spills, neutralize with sodium bicarbonate or inert adsorbents, and dispose of waste per local regulations .

Q. How can researchers optimize the synthesis of this compound from precursor benzoic acids?

- Methodological Answer : Use oxalyl chloride (2 equiv.) in dichloromethane (DCM) with catalytic DMF to convert the corresponding benzoic acid to the acyl chloride. Stir under nitrogen for 90 minutes at room temperature, followed by solvent removal under reduced pressure. Monitor reaction completion via TLC (hexane:ethyl acetate) or FT-IR for loss of -OH (2500–3500 cm⁻¹) and appearance of C=O stretching (~1760 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.0 ppm for benzoyl chloride, iso-butoxy CH at δ 3.5–4.0 ppm).

- IR : Detect C-Cl (750–850 cm⁻¹) and carbonyl (C=O, ~1760 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-Cl]). Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl and iso-butoxy groups influence nucleophilic substitution reactions with amines or alcohols?

- Methodological Answer : The 3,5-dimethyl groups create steric hindrance, slowing reactions at the carbonyl carbon. Use kinetic studies (e.g., pseudo-first-order conditions) to compare reactivity with less-hindered analogs. Electronic effects can be probed via Hammett plots by synthesizing derivatives with varying substituents. Computational DFT calculations (e.g., Gaussian) can model charge distribution and transition states .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

- Methodological Answer : Conduct stability studies under thermal (e.g., TGA/DSC), hydrolytic (aqueous buffers at varying pH), and oxidative (HO) stress. Monitor degradation by HPLC for hydrolysis products (e.g., benzoic acid derivatives). Store under argon at –20°C with molecular sieves to suppress moisture-induced degradation .

Q. How can computational modeling predict reactivity or spectroscopic properties of this compound?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate:

Q. How to resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer : Replicate protocols with rigorous control of moisture, temperature, and reagent purity. Characterize intermediates (e.g., methyl 4-iso-butoxy-3,5-dimethylbenzoate) via NMR to identify side reactions (e.g., incomplete chlorination). Use quantitative GC-MS or elemental analysis to verify final purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.